3-Iodo-7-methylimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-7-methylimidazo[1,2-a]pyridine (IMIP) is a heterocyclic organic compound that belongs to the class of imidazo[1,2-a]pyridines. It is a potent mutagen and carcinogen that is formed during the cooking of meat at high temperatures. IMIP is one of the most extensively studied heterocyclic amines (HCAs) and has been shown to induce tumors in various animal models.
Scientific Research Applications
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyridine derivatives, such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, have shown antimicrobial properties .
- Method: The compound was synthesized and then tested against Staphylococcus aureus .
- Results: The compound showed antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
- Field: Medicinal Chemistry
- Application: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
- Method: The compounds were synthesized and then tested in an acute TB mouse model .
- Results: The compound Q203 indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .
- Field: Organic Chemistry
- Application: Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis .
- Method: The compounds can be directly functionalized for the construction of imidazo[1,2-a]pyridine derivatives .
- Results: This method provides an efficient strategy for the synthesis of these derivatives .
Antimicrobial Activity
Antituberculosis Agents
Organic Synthesis
- Field: Material Science
- Application: Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes .
- Method: The compounds are synthesized and then used in various applications that require light-sensitive materials .
- Results: These compounds have been found to be effective in these applications .
- Field: Information Technology
- Application: Imidazo[1,2-a]pyridine derivatives are used in optical media for data storage .
- Method: The compounds are synthesized and then used in the manufacturing of optical media for data storage .
- Results: These compounds have been found to be effective in these applications .
- Field: Biochemistry
- Application: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Method: The compounds are synthesized and then used in the detection of mercury and iron ions .
- Results: These compounds have been found to be effective in these applications .
Light-Sensitive Dyes
Data Storage
Fluorescent Probes
- Field: Agricultural Chemistry
- Application: Imidazo[1,2-a]pyridine derivatives are used in the role of pesticides and fungicides .
- Method: The compounds are synthesized and then used in various applications that require pesticides and fungicides .
- Results: These compounds have been found to be effective in these applications .
- Field: Pharmaceutical Chemistry
- Application: The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
- Method: The compounds are synthesized and then used in the manufacturing of these pharmaceutical ingredients .
- Results: These compounds have been found to be effective in these applications .
- Field: Material Science
- Application: Benzimidazole, a derivative of imidazo[1,2-a]pyridine, has been treated as an acceptor or electron transporting fragment in the OLEDs .
- Method: The compounds are synthesized and then used in the manufacturing of OLEDs .
- Results: These compounds have been found to be effective in these applications .
Pesticides and Fungicides
Pharmaceutical Ingredients
Organic Light Emitting Diodes (OLEDs)
properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOINIROVIUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491842 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-7-methylimidazo[1,2-a]pyridine | |
CAS RN |
59938-33-9 | |
Record name | 3-Iodo-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59938-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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